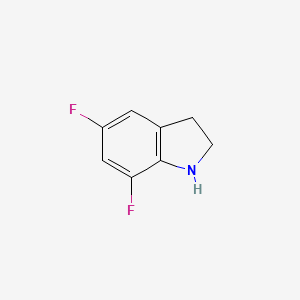
5,7-Difluoroindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Difluoroindoline is a chemical compound with the molecular formula C8H7F2N . It has a molecular weight of 155.15 . The compound is stored at a temperature of 4°C and is in liquid form . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 155.15 . The compound should be stored at a temperature of 4°C .科学的研究の応用
Difluorohydroxylation of Indoles
The difluorohydroxylation of substituted indoles, leading to 3,3-difluoroindolin-2-ols, showcases a significant application of difluorinated indoline structures. This process employs Selectfluor as the electrophilic fluorinating reagent and stands out for its high regioselectivity at the C3 carbon site of the indole rings. This methodology not only proves practically convenient and easily handled under mild conditions but also efficiently produces the unique difluorinated indolin-2-ol structure, contributing to the realm of organic synthesis and medicinal chemistry (Lin, Ding, Shi, & Jiao, 2011).
Synthesis of Difluoromethylene-Containing Compounds
The synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds showcases the versatility of difluoroindoline derivatives. The process involves the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds, facilitated by sodium dithionite and sodium hydrogen carbonate. This synthesis route underscores the potential of difluoroindoline structures in creating diverse organic compounds with potential applications in material science and drug development (Yang et al., 2007).
Selective Difluoromethylation Reactions
Selective difluoromethylation reactions represent a crucial application area for difluoroindoline derivatives. Both difluoromethyl and monofluoromethyl groups, akin to the trifluoromethyl group, often impart significant properties to target molecules. The development of CF(2)H- and CH(2)F-containing pharmaceuticals and agrochemicals highlights the importance of these reactions, underlining the role of difluoroindoline structures in enhancing the functional diversity and application scope of organic molecules (Hu, Zhang, & Wang, 2009).
Photoinduced Acylation Studies
The study of photoinduced acylation of amines by N-acyl-5,7-dinitroindoline offers insights into the photochemical properties of difluoroindoline derivatives. The ability of N-acyl-5,7-dinitroindoline to form mixed acetic nitronic anhydride upon photolysis, and its interaction with amines, provides valuable knowledge for understanding light-induced chemical reactions, potentially applicable in photochemistry and the development of photoreactive materials (Cohen, Helgen, Bochet, & Toscano, 2005).
Safety and Hazards
5,7-Difluoroindoline is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
特性
IUPAC Name |
5,7-difluoro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAAWNDWZKKUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
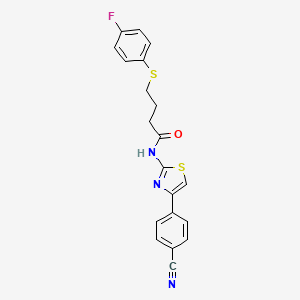
![1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2813686.png)
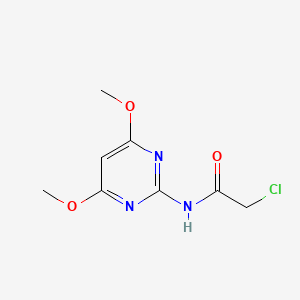
![5-(4-Chlorophenyl)-3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)thio)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2813691.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2813693.png)
![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
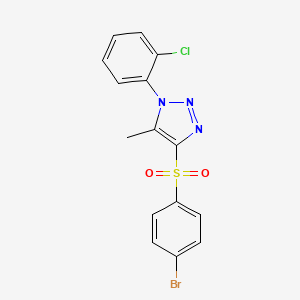
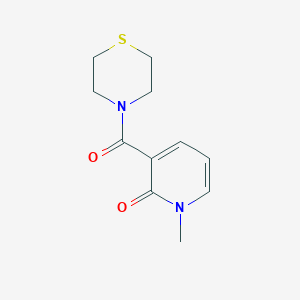
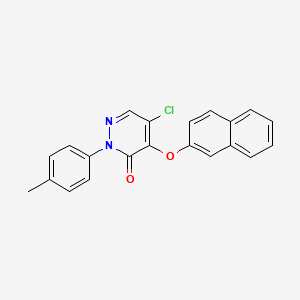
![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)
![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)

